methyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate methyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 883488-81-1
VCID: VC4468889
InChI: InChI=1S/C17H15FN2O4/c1-8-7-11-13(16(21)20-8)12(9-5-3-4-6-10(9)18)14(15(19)24-11)17(22)23-2/h3-7,12H,19H2,1-2H3,(H,20,21)
SMILES: CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3F)C(=O)N1
Molecular Formula: C17H15FN2O4
Molecular Weight: 330.315

methyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

CAS No.: 883488-81-1

Cat. No.: VC4468889

Molecular Formula: C17H15FN2O4

Molecular Weight: 330.315

* For research use only. Not for human or veterinary use.

methyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate - 883488-81-1

Specification

CAS No. 883488-81-1
Molecular Formula C17H15FN2O4
Molecular Weight 330.315
IUPAC Name methyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate
Standard InChI InChI=1S/C17H15FN2O4/c1-8-7-11-13(16(21)20-8)12(9-5-3-4-6-10(9)18)14(15(19)24-11)17(22)23-2/h3-7,12H,19H2,1-2H3,(H,20,21)
Standard InChI Key IJUHVEUJNBWUJP-UHFFFAOYSA-N
SMILES CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3F)C(=O)N1

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, methyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate, reflects its fused bicyclic system. The pyrano[3,2-c]pyridine core consists of a pyran ring fused to a pyridine ring at positions 3 and 2. Substituents include:

  • A 2-fluorophenyl group at position 4.

  • A methyl ester at position 3.

  • An amino group at position 2.

  • A methyl group at position 7.

The molecular formula is C₁₈H₁₇FN₂O₄, with a molecular weight of 356.35 g/mol (calculated using atomic masses from the IUPAC periodic table).

Stereochemical Considerations

The compound’s stereochemistry is influenced by the fused ring system and substituents. The 5,6-dihydro-4H-pyrano[3,2-c]pyridine core adopts a partially saturated conformation, with the dihydropyran ring contributing to planar chirality. The 2-fluorophenyl group introduces steric effects that may influence reactivity and intermolecular interactions .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

Retrosynthetic strategies for pyrano-pyridine derivatives typically involve cyclocondensation reactions. For this compound, plausible precursors include:

  • Precursor A: A β-keto ester derivative (e.g., methyl 3-aminocrotonate) for constructing the pyran ring.

  • Precursor B: A fluorophenyl-substituted enamine for introducing the 2-fluorophenyl group.

A proposed synthetic route involves a one-pot multicomponent reaction (MCR) under acidic or basic conditions, leveraging the Hantzsch pyridine synthesis framework.

Stepwise Synthesis Protocol

  • Formation of the Pyran Ring:
    React methyl 3-aminocrotonate with a 2-fluorobenzaldehyde derivative in the presence of a catalyst (e.g., piperidine) to form a dihydropyran intermediate.

    3-Aminocrotonate+2-Fluorobenzaldehydecat.Dihydropyran Intermediate\text{3-Aminocrotonate} + \text{2-Fluorobenzaldehyde} \xrightarrow{\text{cat.}} \text{Dihydropyran Intermediate}
  • Pyridine Ring Closure:
    Introduce ammonium acetate and a methylating agent (e.g., dimethyl sulfate) to cyclize the intermediate into the pyrano-pyridine core.

  • Esterification and Functionalization:
    Perform esterification at position 3 using methanol under acidic conditions and introduce the methyl group at position 7 via alkylation.

Industrial-Scale Production Challenges

  • Yield Optimization: Side reactions during cyclization may reduce yields; microwave-assisted synthesis could enhance efficiency.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures is required to isolate the pure product.

Physicochemical Properties

Spectral Data (Theoretical)

PropertyPredicted Value
IR (cm⁻¹)3300 (N-H), 1720 (C=O), 1600 (C=C)
¹H NMR (δ ppm)2.35 (s, 3H, CH₃), 3.75 (s, 3H, OCH₃),
¹³C NMR (δ ppm)168.5 (C=O), 162.1 (C-F), 55.2 (OCH₃)

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions due to the ester moiety.

Mechanistic Insights and Target Prediction

Hypothetical Mechanism of Action

If bioactive, the compound may interact with:

  • Enzymatic Pockets: The fluorophenyl group could engage in hydrophobic interactions, while the ester and amino groups participate in hydrogen bonding.

  • DNA Intercalation: The planar pyrano-pyridine system might intercalate into DNA, analogous to quinolone antibiotics.

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesBioactivity
Methyl 2-amino-4-(3-fluorophenyl)...Fluorine position (meta vs. para)Higher antimicrobial IC₅₀
7-Nitro-pyrano[3,2-c]pyridineNitro group instead of methyl esterEnhanced kinase inhibition

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